molecular formula C19H21ClN2O2S B12762028 Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- CAS No. 203808-37-1

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl-

Cat. No.: B12762028
CAS No.: 203808-37-1
M. Wt: 376.9 g/mol
InChI Key: LZINPFKMVJPXLK-UHFFFAOYSA-N
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Description

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a thieno ring with a pyrimidine core, and is further modified with various functional groups, including butyl, chlorophenylmethyl, and dimethyl groups. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno ring, followed by the construction of the pyrimidine core. The introduction of the butyl, chlorophenylmethyl, and dimethyl groups is achieved through various substitution reactions under controlled conditions. Specific reagents and catalysts are employed to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent selection, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Biology: It exhibits biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has shown its potential as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies have identified key pathways, such as inhibition of specific kinases or interference with DNA replication, which contribute to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Thieno(2,3-d)pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Pyrimidine analogs: Compounds with a pyrimidine core but different heterocyclic or functional group modifications.

Uniqueness

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific disciplines.

Properties

CAS No.

203808-37-1

Molecular Formula

C19H21ClN2O2S

Molecular Weight

376.9 g/mol

IUPAC Name

3-butyl-1-[(3-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H21ClN2O2S/c1-4-5-9-21-17(23)16-12(2)13(3)25-18(16)22(19(21)24)11-14-7-6-8-15(20)10-14/h6-8,10H,4-5,9,11H2,1-3H3

InChI Key

LZINPFKMVJPXLK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(N(C1=O)CC3=CC(=CC=C3)Cl)SC(=C2C)C

Origin of Product

United States

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